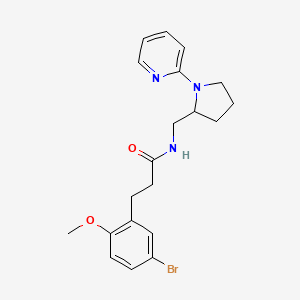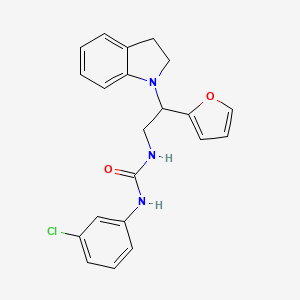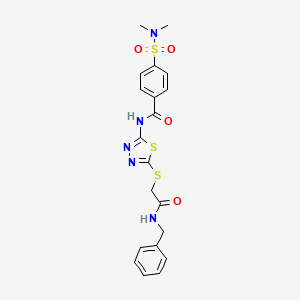![molecular formula C20H17N3O2S B2502773 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-95-0](/img/structure/B2502773.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with anti-inflammatory properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as dimethylpyridinyl carboxamides and furan carboxamides, which are known to act as brain edema inhibitors , and benzo[b]furan-2-carbothio amides, which have been used in cyclometallation reactions .
Synthesis Analysis
The synthesis of related compounds involves pharmacomodulation of non-carboxylic NSAIDs, leading to the creation of furan, thiophene, and pyrrole carboxamides . The synthesis process can include the use of Lawesson's reagent or P4S10 for oxygen/sulfur exchange reactions. These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the discussed derivatives.
Molecular Structure Analysis
The molecular structure of related compounds includes a benzofuran ring system and amide groups. In the case of cyclometallation reactions, the benzofuran ring is metallated at a specific position, and the amide groups are coordinated through sulfur or selenium atoms to form a five-membered metallathia or selena heterocycle . This information provides insight into the potential reactive sites and coordination chemistry of the compound .
Chemical Reactions Analysis
The related compounds have been involved in reactions such as cyclometallation with various metals like palladium(II), ruthenium(II), and rhodium(III) . These reactions are significant as they can alter the electronic and steric properties of the compounds, potentially affecting their biological activity and solubility.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit significant anti-inflammatory activity, with some showing more than 90% inhibition in a foot-pad carrageenin-induced edema test . The solubility, stability, and reactivity of these compounds can be inferred to some extent from their structural analogs, which have been characterized spectroscopically and in some cases, structurally determined by X-ray analysis .
Scientific Research Applications
Central Nervous System (CNS) Potential
Research identifies functional chemical groups in heterocycles, such as the one in the compound of interest, which could serve as lead molecules for synthesizing compounds with potential CNS activity. These heterocycles, featuring heteroatoms like nitrogen, sulfur, and oxygen, are significant in forming various organic compounds that may exhibit effects ranging from depression to euphoria and convulsion. This indicates a possible research direction for utilizing the compound in exploring novel CNS-acting drugs (Saganuwan, 2017).
Optical Sensing and Biological Applications
The synthesis of optical sensors and biological applications often involves the use of heterocyclic compounds, including pyrimidine and thiazole derivatives. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials, indicating potential utility in crafting optical sensors with biological relevance (Jindal & Kaur, 2021).
Chemical Reactivity and Synthesis
Arylmethylidene derivatives of 3H-furan-2-ones, related to the chemical structure , showcase diverse reactivity with C-, N-, N,N-, and N,O-nucleophilic agents. This reactivity spectrum leads to a variety of compounds, indicating a broad field of synthetic chemistry where such a compound could be utilized for creating new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).
Antitubercular Activity
Derivatives of isonicotinoylhydrazinecarboxamide, including those structurally related to our compound of interest, have been evaluated for their anti-tubercular activity, showcasing potential in fighting tuberculosis. This suggests a promising application in the development of new anti-TB compounds, leveraging the chemical backbone similar to the compound in discussion (Asif, 2014).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-8-9-14(2)18-17(13)22-20(26-18)23(12-15-6-3-4-10-21-15)19(24)16-7-5-11-25-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVVDUJINMNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)


![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)




